1,3-Dimethylbutyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbutyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group. This compound is used in various industrial applications, particularly in the production of polymers and as a reactive diluent in epoxy resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylbutyl glycidyl ether can be synthesized through the reaction of 1,3-dimethylbutanol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether. The process can be summarized as follows:
Condensation Reaction: 1,3-Dimethylbutanol reacts with epichlorohydrin in the presence of a base to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate undergoes dehydrochlorination to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylbutyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids are commonly used in substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide group.
Substituted Ethers: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbutyl glycidyl ether has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers, including polyethers and polyesters.
Biocompatible Materials: Utilized in the production of biocompatible materials due to its low toxicity and reactivity.
Industrial Coatings: Employed as a reactive diluent in epoxy resin formulations for industrial coatings and adhesives.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Wirkmechanismus
The mechanism of action of 1,3-dimethylbutyl glycidyl ether primarily involves the reactivity of its epoxide group. The epoxide group can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butyl glycidyl ether: Similar in structure but with a different alkyl group.
tert-Butyl glycidyl ether: Contains a tert-butyl group instead of a 1,3-dimethylbutyl group.
Allyl glycidyl ether: Contains an allyl group instead of a 1,3-dimethylbutyl group.
Uniqueness
1,3-Dimethylbutyl glycidyl ether is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its reactivity and compatibility with various nucleophiles make it a valuable compound in polymer chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
68134-06-5 |
---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(4-methylpentan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C9H18O2/c1-7(2)4-8(3)10-5-9-6-11-9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ATERKBCSRXXVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.